1D-5-O-methyl-chiro-inositol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(1S,2R,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m1/s1 |
InChI Key |
DSCFFEYYQKSRSV-MYRJGQQHSA-N |
SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Isomeric SMILES |
COC1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Synonyms |
2-O-methyl-chiro-inositol 2-O-methylchiroinositol quebrachitol quebrachitol, (L-chiro)-isome |
Origin of Product |
United States |
Nomenclature, Stereochemical Relationships, and Classification Within the Cyclitol Family
Defining the 1D-5-O-methyl-chiro-inositol Stereoisomer
This compound is a derivative of chiro-inositol, one of the nine stereoisomers of inositol (B14025). Its chemical formula is C₇H₁₄O₆. metabolomicsworkbench.org The nomenclature precisely describes its structure: a chiro-inositol ring with a methyl group (–OCH₃) attached to the oxygen atom at the 5th carbon position. The "1D" designation specifies the absolute configuration of the chiral molecule, based on the IUPAC-IUBMB recommendations for cyclitol nomenclature. qmul.ac.uk This compound is also known by the synonyms matezitol and sennitol. hmdb.ca
The structure consists of a cyclohexane (B81311) ring with hydroxyl (–OH) groups and one methoxy (B1213986) (–OCH₃) group. The specific arrangement of these functional groups in three-dimensional space defines its unique properties and distinguishes it from other inositol isomers.
Relationship to Chiro-Inositol Enantiomers (1D-chiro-inositol and 1L-chiro-inositol)
Chiro-inositol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms known as enantiomers: 1D-chiro-inositol (DCI) and 1L-chiro-inositol (LCI). wikipedia.orgwikipedia.org this compound is a methylated derivative of the 1D enantiomer.
1D-chiro-inositol and 1L-chiro-inositol have identical chemical formulas (C₆H₁₂O₆) but differ in the spatial arrangement of their hydroxyl groups. wikipedia.orgwikidata.org This difference in chirality is significant in biological systems, where enzymes and receptors often exhibit high stereospecificity. While 1D-chiro-inositol is involved in insulin (B600854) signal transduction, 1L-chiro-inositol is found in animal tissues and can be derived from plants. wikipedia.orgwikipedia.org
The methylation at the 5-O position of 1D-chiro-inositol to form this compound alters its chemical properties, such as polarity and reactivity, while retaining the core stereochemistry of the parent DCI molecule.
Distinction from Other Methylated Inositols
Several other methylated inositols exist in nature, each with distinct structures based on the parent inositol isomer and the position of the methyl group. It is crucial to differentiate this compound from these related compounds.
Pinitol (1D-3-O-methyl-chiro-inositol): Pinitol is also a derivative of 1D-chiro-inositol, but the methyl group is located at the 3-O position. wikipedia.orgnih.gov This positional difference distinguishes it from this compound. Pinitol is widely distributed in plants, particularly legumes, and is known for its insulin-mimetic properties. wikipedia.orgnih.govacs.org
Sequoyitol (B191853) (5-O-methyl-myo-inositol): Sequoyitol is a methylated derivative of myo-inositol, the most common inositol isomer in nature. medchemexpress.comlookchem.com The methyl group is at the 5-O position, but the underlying inositol scaffold is myo-inositol, not chiro-inositol. Myo-inositol differs from chiro-inositol in the orientation of a single hydroxyl group. nih.gov Sequoyitol is found in plants like ginkgo and has been studied for its potential to decrease blood glucose. acs.orgmedchemexpress.com
Quebrachitol (2-O-methyl-L-chiro-inositol): Quebrachitol is a methyl ether of 1L-chiro-inositol, with the methylation occurring at the 2-O position. wikipedia.orgwikipedia.org It is the L-enantiomer, in contrast to the D-enantiomer backbone of this compound. Quebrachitol is found in the rubber tree (Hevea brasiliensis) and various other plants. wikipedia.orgresearchgate.net
Table 1: Comparison of this compound and Other Methylated Inositols
| Compound Name | Parent Inositol | Position of Methyl Group | Chirality of Parent Inositol |
|---|---|---|---|
| This compound | chiro-Inositol | 5-O | 1D |
| Pinitol | chiro-Inositol | 3-O | 1D |
| Sequoyitol | myo-Inositol | 5-O | meso (achiral) |
| Quebrachitol | chiro-Inositol | 2-O | 1L |
Positioning within the Broader Inositol Metabolome
The inositol metabolome comprises a diverse array of inositol stereoisomers and their derivatives, including phosphorylated and methylated forms. nih.gov These compounds are not merely structural components but are active participants in a multitude of cellular processes. mdpi.com
Myo-inositol is the central compound in inositol metabolism, synthesized from glucose-6-phosphate. nih.gov From myo-inositol, other stereoisomers can be formed through the action of epimerase enzymes. The methylation of inositols, a process well-documented in plants, adds another layer of complexity and functional diversity. tandfonline.com Methylated inositols like this compound are considered secondary metabolites, which are not essential for basic metabolism but may have important signaling or defense roles. hmdb.ca
The biosynthesis of methylated chiro-inositols in plants often involves the methylation of a myo-inositol precursor followed by epimerization. For instance, the biosynthesis of D-pinitol proceeds from myo-inositol to D-ononitol (1D-4-O-methyl-myo-inositol), which is then epimerized to D-pinitol. wikipedia.org While the specific biosynthetic pathway for this compound is less characterized, it is understood to be an integral part of this complex metabolic network in the organisms where it is found.
Natural Occurrence and Distribution of 1d 5 O Methyl Chiro Inositol
Phylogenetic and Organismic Distribution (e.g., Plant, Animal, Microbial Sources)
Plants: Methylated inositols are widespread in the plant kingdom, often serving as compatible solutes in response to environmental stresses like salinity and drought. researchgate.net 1D-5-O-methyl-chiro-inositol (sequoyitol) has been notably isolated from the young leaves of the ginkgo tree (Ginkgo biloba), where it can reach concentrations of 287 mg per 100 g of fresh weight. researchgate.net Other methylated inositols, such as pinitol (3-O-methyl-D-chiro-inositol), are abundant in legumes like soybean, clover, and wisteria. researchgate.net The presence and concentration of these compounds can vary significantly between different plant species and even within different parts of the same plant. d-nb.inforesearchgate.net For instance, in the Proteaceae family, a diverse array of methylated inositols, including bornesitol (B1216857) (O-methyl-myo-inositol) and quebrachitol (2-O-methyl-chiro-inositol), have been identified, with their distribution patterns often correlating with generic and phylogenetic relationships. researchgate.netoup.com
Animals: In animal tissues, the primary inositol (B14025) isomer is myo-inositol, with D-chiro-inositol and L-chiro-inositol also present, albeit at much lower concentrations. wikipedia.orgwikipedia.org While direct evidence for the endogenous synthesis of this compound in animals is scarce, the presence of its parent compound, D-chiro-inositol, is well-documented. wikipedia.org Analysis of rat tissues has shown a predominance of D-chiro-inositol in fat, liver, brain, and kidney. wikipedia.org The conversion of myo-inositol to D-chiro-inositol is an insulin-dependent process. wikipedia.org Some studies suggest that rodents may derive D-chiro-inositol and its methylated forms, like pinitol, solely from their diet. cambridge.org
Microbial Sources: Microbial activity in the soil has been shown to convert myo-inositol into chiro-inositol, although the specific optical activity (D or L) was not determined. wikipedia.org Certain microorganisms are capable of synthesizing inositols, and intestinal microbes can break down dietary phytates to release bioavailable inositol. nih.govtandfonline.com The broader role and distribution of this compound within the microbial kingdom remain an area for further investigation.
Tissue-Specific Accumulation and Cellular Compartmentalization of Methylated Chiro-Inositols
The accumulation of methylated chiro-inositols is highly specific to certain tissues and cellular compartments, reflecting their specialized functions.
In plants, these compounds often accumulate in vegetative tissues like leaves and stems, where they contribute to osmotic adjustment. d-nb.info For example, in fenugreek, D-pinitol is the major cyclitol and accumulates to high levels in leaves. d-nb.info In soybean, galactopinitols, which are galactosides of methylated chiro-inositols, accumulate in the axis and cotyledon tissues during seed maturation. cambridge.org
In animals, the distribution of inositol isomers is tissue-dependent. wikipedia.org For example, a study on rats revealed higher concentrations of D-chiro-inositol in tissues such as fat, liver, brain, and kidney. wikipedia.org The conversion of myo-inositol to D-chiro-inositol is also tissue-specific, with the highest relative amounts of conversion observed in urine and blood in rats. tandfonline.com
At the cellular level, inositols are compartmentalized. Studies on astrocytes have demonstrated the existence of at least three kinetically distinct inositol compartments. nih.gov A large, slowly exchanging pool is thought to be associated with membranes and involved in the phosphatidylinositide signaling pathway, while more rapidly exchanging pools in the cytosol likely function as osmolytes. nih.gov In plants, methylated inositols like pinitol are thought to accumulate in chloroplasts to protect against osmotic stress. whitman.edu
Dietary Contributions and Exogenous Sources of this compound and Related Inositols
The primary dietary sources of inositols are fruits, beans, grains, and nuts. wikipedia.org However, the bioavailability of inositol from these sources can vary. In many grains and beans, inositol is present as phytic acid (inositol hexaphosphate), which is not readily absorbed by humans. wikipedia.org
This compound (Sequoyitol): A significant dietary source of sequoyitol (B191853) is the young leaves of the ginkgo tree. researchgate.net
Pinitol (3-O-methyl-D-chiro-inositol): This compound is abundant in legumes such as soybeans, clover, and wisteria, with concentrations ranging from 200-600 mg per 100 g of fresh weight. researchgate.net It is also found in other plants like sticky mouse-ear and chickweed. researchgate.net Carob pods are another rich source of D-pinitol. aimspress.com
D-chiro-inositol: While not a methylated inositol itself, it is the parent compound for many methylated derivatives. Dietary sources of D-chiro-inositol include dandelion and Japanese mallotus. researchgate.net It is also understood that dietary pinitol is actively converted to D-chiro-inositol in the body. nih.gov Research in rodents suggests that D-chiro-inositol and pinitol are absorbed efficiently from the gut and that these animals may rely entirely on dietary sources for these compounds. cambridge.org
The following table summarizes the occurrence of various inositols in different dietary sources:
| Compound | Dietary Source | Concentration (mg/100g FW) |
| This compound (Sequoyitol) | Young leaves of ginkgo | 287 |
| Pinitol (3-O-methyl-D-chiro-inositol) | Soybean, white clover, red clover, bush clover, locust tree, wisteria, kudzu | 200-600 |
| Sticky mouse-ear | 260 | |
| Chickweed | 275 | |
| Ginkgo | 332 | |
| D-chiro-inositol | Dandelion | 191 |
| Japanese mallotus | 156 | |
| Ononitol (B600650) (4-O-methyl-myo-inositol) | Sticky mouse-ear | 166 |
Molecular and Cellular Mechanisms of Action of 1d 5 O Methyl Chiro Inositol
Role as a Putative Secondary Messenger in Cellular Signal Transduction Pathways
There is no direct scientific evidence to currently support or describe the role of 1D-5-O-methyl-chiro-inositol as a secondary messenger. Research has extensively focused on its parent molecule, D-chiro-inositol (DCI), which is recognized as an important component of inositol (B14025) phosphoglycan (IPG) mediators and a secondary messenger in insulin (B600854) signal transduction. wikipedia.orgnih.govfoodb.ca
Involvement in Inositol Phosphoglycan (IPG) Mediators
The involvement of This compound in inositol phosphoglycan (IPG) mediators has not been documented. Studies on IPGs have identified D-chiro-inositol, not its 5-O-methyl derivative, as a key component of the so-called type-P or type-A IPG mediators, which are thought to mimic or amplify insulin signaling. nih.govlookchem.com
Modulation of Intracellular Enzyme Activities (e.g., Glycogen (B147801) Synthase, Pyruvate (B1213749) Dehydrogenase Dephosphorylation)
Specific data on how This compound modulates intracellular enzymes is not available. Its parent compound, DCI, is known to accelerate the dephosphorylation, and thus activation, of key enzymes in glucose metabolism such as glycogen synthase and pyruvate dehydrogenase. wikipedia.org This action is believed to be mediated by IPGs containing DCI. lookchem.com A study on various synthetic analogues of DCI showed that modifications at different positions on the inositol ring can significantly impact biological activity, but the 5-O-methyl version was not tested. lookchem.com
Regulation of Gene Expression and Associated Transcriptomic Alterations
There are no studies available that detail the effects of This compound on gene expression. Research on DCI has shown that it can modulate the expression of several genes, particularly those involved in insulin signaling and glucose metabolism in hepatocytes. ebi.ac.uk For instance, DCI has been shown to decrease the gene expression of resistin in adipocytes. e-dmj.org
Interactions with Protein Kinases and Phosphatases
Specific interactions between This compound and protein kinases or phosphatases have not been reported. The mechanism of DCI-containing IPGs is thought to involve the stimulation of certain protein phosphatases, such as protein phosphatase 2Cα (PP2Cα) and pyruvate dehydrogenase phosphatase (PDHP), which are crucial in the insulin signaling cascade. lookchem.com
Mechanistic Insights into Antioxidative Activities and Cellular Protection
The antioxidative properties of This compound have not been specifically studied. Other methylated inositols, such as pinitol, have demonstrated antioxidant activities. ontosight.airesearchgate.net Cyclitols in general, including D-chiro-inositol, are known to act as osmoprotectants and can exhibit antioxidant properties, in some cases synergistically with other molecules like glutathione. researchgate.net
Impact on Cellular Energetics and Mitochondrial Function
While direct research on this compound is limited, studies on its parent compound, D-chiro-inositol (DCI), and related molecules like pinitol (3-O-methyl-D-chiro-inositol) and myo-inositol, provide significant insights into their collective impact on cellular energy production and mitochondrial health. These compounds are integral to metabolic regulation, particularly through their influence on glucose metabolism and mitochondrial dynamics.
Furthermore, research on pinitol, a methyl ether of DCI, has demonstrated its capacity to restore mitochondrial energy metabolism. nih.govnih.gov Studies show pinitol can ameliorate the mitochondrial membrane potential, a key indicator of mitochondrial health and the capacity for energy production. mdpi.comresearchgate.net In models of cellular stress, pinitol treatment has been shown to restore mitochondrial function and increase ATP production. researchgate.net This is significant because oxidative stress can impair the function of AMP-activated protein kinase (AMPK), a crucial sensor for cellular energy status, and pinitol has been found to restore AMPK function, thereby enhancing mitochondrial performance and energy balance. nih.gov
Recent findings have also highlighted the role of myo-inositol as a natural inhibitor of mitochondrial fission. nih.govduke.eduresearchgate.net It achieves this by directly binding to and restricting the activation of AMPK, a key regulator of mitochondrial dynamics. nih.govduke.eduresearchgate.netduke.edu Under conditions of metabolic stress, a decline in cellular inositol levels can trigger AMPK activation and subsequent mitochondrial fission. nih.govduke.edu This suggests that the cellular ratio of AMP to inositol is a critical determinant for AMPK activation. nih.gov By preventing excessive fission, myo-inositol helps maintain mitochondrial integrity and function. nih.gov
Specific research into the effects of DCI on mitochondrial function in sperm cells has yielded detailed findings, as shown in the table below.
Table 1: Effect of In Vitro D-chiro-inositol (DCI) Incubation on Sperm Mitochondrial Membrane Potential (MMP)
| Parameter | Control (No DCI) | DCI (75 µg/mL) | DCI (750 µg/mL) |
|---|---|---|---|
| Spermatozoa with High MMP (%) | 10.5 ± 2.5 | 15.2 ± 3.1 | 19.8 ± 4.0 |
| Spermatozoa with Low MMP (%) | 30.1 ± 5.5 | 20.6 ± 4.2 | 11.4 ± 2.9 |
The collective evidence from studies on DCI, pinitol, and myo-inositol points towards a significant role for these related compounds in regulating cellular energetics and mitochondrial function.
Table 2: Summary of Research on Inositols' Impact on Cellular Energetics and Mitochondria
| Compound | Observed Effect | Key Finding/Mechanism | Source |
|---|---|---|---|
| D-chiro-inositol (DCI) | Modulation of mitochondrial respiratory chain | Acts as a secondary messenger in insulin signaling, implicated in regulating the respiratory chain for ATP production. | nih.govnih.gov |
| D-chiro-inositol (DCI) | Enhances oxidative glucose transformation | Increases pyruvate dehydrogenase (PDH) activity, boosting ATP production via the Krebs cycle. | nih.gov |
| D-chiro-inositol (DCI) | Improved sperm mitochondrial membrane potential | Increases the percentage of spermatozoa with high mitochondrial membrane potential, indicating enhanced mitochondrial function. | mdpi.com |
| Pinitol (3-O-methyl-D-chiro-inositol) | Restoration of mitochondrial energy metabolism | Restores mitochondrial function and energy homeostasis in models of cellular damage. | nih.govnih.gov |
| Pinitol (3-O-methyl-D-chiro-inositol) | Ameliorated mitochondrial membrane potential | Effectively restored mitochondrial membrane potential in cells damaged by lipopolysaccharides (LPS). | mdpi.com |
| Myo-inositol | Inhibition of mitochondrial fission | Directly binds to the γ subunit of AMPK, competing with AMP and restricting its activation, which in turn limits mitochondrial fission. | nih.govresearchgate.net |
Analytical Methodologies for the Research and Quantification of 1d 5 O Methyl Chiro Inositol
Advanced Chromatographic Separations (e.g., High-Performance Liquid Chromatography with Specialized Detectors, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are the cornerstone for separating and quantifying inositol (B14025) isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used, each with specific advantages and requirements.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating inositols and their derivatives. researchgate.net The separation of these polar, non-UV-active compounds often requires specialized columns and detection methods. Anion-exchange chromatography is particularly effective for separating phosphorylated inositols. acs.orgacs.org For non-phosphorylated isomers like 1D-5-O-methyl-chiro-inositol, specific HPLC columns such as those based on a lead-form resin or Aminex HPX-87C (a cation-exchange resin) have been successfully employed. researchgate.netnih.gov
Because inositols lack a chromophore, standard UV detection is often not feasible unless derivatization is performed. acs.org Therefore, specialized detectors are commonly used. The Pulsed Amperometric Detector (PAD) is highly sensitive for polyhydroxylated compounds and can determine inositol quantities in the picomole range. researchgate.net The Evaporative Light-Scattering Detector (ELSD) provides a universal detection method for non-volatile analytes and has been used for the determination of D-chiro-inositol. researchgate.net Refractive Index (RI) detection is another option, though it generally offers lower sensitivity compared to PAD or ELSD. sci-hub.se
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity for inositol analysis. However, a significant drawback is the requirement for chemical derivatization to make the polar inositols volatile. nih.gov A common procedure involves a two-step derivatization of oximation followed by silylation. researchgate.net This process converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govbioone.org Despite the extra sample preparation steps, GC-MS provides excellent separation and allows for confident identification based on both retention time and mass spectral data. nih.govwustl.edueco-vector.com
Table 1: Comparison of Chromatographic Methods for Inositol Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Principle | Separation in a liquid mobile phase based on interactions with a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. |
| Sample Volatility | Non-volatile compounds can be analyzed directly. | Requires derivatization to increase volatility (e.g., silylation). nih.govnih.gov |
| Common Columns | Anion-exchange, Cation-exchange (e.g., Aminex HPX-87C), Ligand-exchange (e.g., lead-form resin). researchgate.netacs.orgnih.gov | Fused silica (B1680970) columns with nonpolar or intermediate polarity stationary phases (e.g., DB-5ms). oup.com |
| Detectors | Pulsed Amperometric Detection (PAD), Refractive Index (RI), Evaporative Light-Scattering Detection (ELSD), Mass Spectrometry (MS). researchgate.netresearchgate.netsci-hub.se | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
| Advantages | Can analyze samples directly in aqueous solutions; less sample preparation if coupled with MS. nih.gov | High chromatographic resolution; provides structural information via mass spectra. nih.gov |
| Disadvantages | May require specialized, less common detectors for non-MS analysis. | Derivatization is mandatory, adding time and potential for error. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including O-methyl-inositol isomers. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise determination of the position of the methyl group and the relative stereochemistry of the hydroxyl groups.
For this compound, NMR can confirm the chiro configuration and pinpoint the methyl ether at the C-5 position. The analysis of coupling constants in ¹H NMR spectra helps to determine the dihedral angles between adjacent protons, which in turn defines the chair conformation of the cyclohexane (B81311) ring and the axial or equatorial orientation of each substituent. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, further solidifying the structural assignment.
A powerful approach combines experimental NMR data with theoretical calculations, such as those using Density Functional Theory (DFT). researchgate.net By calculating the theoretical NMR chemical shifts for all possible isomers and comparing them to the experimental spectrum, researchers can confidently assign the correct structure. researchgate.net This method is particularly valuable for distinguishing between closely related isomers where simple 1D NMR might be ambiguous.
Mass Spectrometry-Based Approaches for Metabolomic Profiling and Isotopic Tracing
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a central technique in metabolomics for the global study of metabolites in biological systems. nih.govfrontiersin.org These approaches allow for the comprehensive profiling of inositols and related metabolites in complex samples like cell extracts, plasma, and urine. eco-vector.commdpi.com By comparing the metabolite profiles of different cell or tissue states, researchers can identify dysregulation in specific metabolic pathways, such as inositol metabolism. nih.gov
Isotopic tracing is a powerful extension of MS-based metabolomics that allows for the investigation of metabolic pathways and fluxes. In this technique, cells or organisms are supplied with a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govportlandpress.com For instance, studies have used [²H₆]myo-inositol or heavy water (²H₂O) to determine whether D-chiro-inositol is synthesized endogenously from myo-inositol or other precursors. nih.govwustl.edu The labeled atoms are incorporated into downstream metabolites, and their presence is detected by MS. By tracking the path of the isotopic label, researchers can map metabolic conversions and quantify the relative contributions of different pathways. portlandpress.com This has been instrumental in demonstrating that D-chiro-inositol and its methylated derivatives in rodents are primarily derived from the diet rather than endogenous synthesis. nih.govwustl.edu
Development of Sensitive and Specific Detection Methods in Biological Matrices
The analysis of this compound in biological matrices such as blood, urine, and tissue presents unique challenges. nih.govresearchgate.net These matrices are complex, and the target analyte is often present at low concentrations alongside high concentrations of interfering substances, most notably glucose, which is an isomer of inositol. nih.govnih.gov
To overcome these issues, highly sensitive and specific methods have been developed, with LC coupled to tandem mass spectrometry (LC-MS/MS) being the preeminent technique. nih.govresearchgate.net LC-MS/MS methods offer excellent selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. This allows for accurate quantification even in the presence of co-eluting interferences. nih.gov
Recent advancements have focused on minimizing sample preparation and eliminating the need for derivatization. nih.gov For example, an HPLC-MS/MS method using a lead-form resin-based column was developed to separate myo-inositol from glucose and other hexose (B10828440) monosaccharides, which can suppress the inositol signal during ionization. nih.govnih.gov Another sensitive LC-MS protocol utilizes the formation of chloride adducts to enhance electrospray ionization efficiency and can distinguish between myo-, scyllo-, and chiro-inositol isomers in cell extracts and biofluids. portlandpress.com These methods achieve low limits of quantification, often in the picomole range, making them suitable for analyzing physiological levels of inositols. portlandpress.commdpi.com
Table 2: Advanced Detection Methods in Biological Samples
| Method | Key Features | Application | Advantages |
|---|---|---|---|
| HPLC-MS/MS | Uses a lead-form resin column; no derivatization required. nih.gov | Quantification of myo-inositol in urine and blood. nih.gov | Separates inositol from glucose, preventing ion suppression; high sensitivity and reproducibility. nih.govnih.gov |
| LC-MS | Forms chloride adducts to enhance ESI sensitivity; HILIC chromatography. portlandpress.com | Quantification of myo-, scyllo-, and chiro-inositol in cell lines and neurons. portlandpress.com | High sensitivity (picomole level); resolves key clinical isomers. portlandpress.com |
| HPIC-MS/MS | Anion-exchange chromatography coupled to ESI-MS/MS. researchgate.netmdpi.com | Simultaneous analysis of inositol and inositol phosphates in complex biological matrices. researchgate.net | Rapid and sensitive; can measure a wide range of inositol-related compounds in a single run. mdpi.com |
Quantitative Analysis Techniques for Determining Inositol Isomer Ratios
The relative abundance of different inositol isomers, such as the ratio of myo-inositol to D-chiro-inositol, is often of greater physiological significance than the absolute concentration of a single isomer. Therefore, analytical methods must be capable of accurately determining these isomer ratios.
HPLC-based methods are well-suited for this purpose. By achieving baseline separation of the isomers, their respective peak areas can be integrated and compared to determine their ratio. researchgate.net HPLC coupled with mass spectrometry (LC-MS) is particularly powerful because it can distinguish between isomers and provide quantitative data with high accuracy and precision, using stable isotope-labeled internal standards. nih.govportlandpress.com An LC-MS method has been successfully used to resolve and quantify myo-, scyllo-, and chiro-inositol, enabling the study of their relative levels in different biological contexts. portlandpress.com Similarly, GC-MS can be used to determine isomer ratios, provided that the derivatized isomers are well-separated chromatographically. eco-vector.com These quantitative techniques are crucial for investigating conditions where altered inositol isomer ratios are implicated. eco-vector.com
Academic Synthetic Strategies for 1d 5 O Methyl Chiro Inositol and Its Derivatives
Chemoenzymatic Synthesis Approaches for Stereoselective Production
Chemoenzymatic strategies are powerful tools for the stereoselective synthesis of inositol (B14025) derivatives, leveraging the high selectivity of enzymes to overcome challenges in traditional organic synthesis. These methods often involve the use of enzymes for kinetic resolution of racemic mixtures or for the regioselective modification of the inositol ring.
A notable chemoenzymatic approach involves the kinetic resolution of racemic myo-inositol derivatives. For instance, Lipase B from Candida antarctica (marketed as Novozym 435) has been used to selectively acetylate one enantiomer of a racemic diol, allowing for the separation of the enantiomers. otago.ac.nz This method has proven effective for a range of myo-inositol derivatives with various protecting groups, where steric hindrance was the primary factor influencing the reaction's efficiency. otago.ac.nz
Enzymes are also employed for the regioselective glycosylation of chiro-inositol and its derivatives. The β-D-galactosidase from Bacillus circulans can regioselectively galactosylate 1D-chiro-inositol and 1D-pinitol (1D-3-O-methyl-chiro-inositol), producing mono- and digalactosylated products. researchgate.net This represents the first reported enzymatic glycosylation of chiro-inositol and its derivatives. researchgate.net
Furthermore, phytases are utilized for the gram-scale, stereoselective dephosphorylation of phytate (InsP₆), the most abundant inositol derivative in plants. chemrxiv.org This approach provides access to chiral inositol phosphates that can be further modified. chemrxiv.org For example, the bacterial effector XopH can desymmetrize meso-phytate to yield enantiomerically pure 1-OH-InsP₅, making the 1-position available for further chemical modifications. chemrxiv.orgrsc.org
The combination of enzymatic reactions with chemical synthesis, known as a chemoenzymatic approach, has been successfully applied to the scalable synthesis of inositol pyrophosphates like 5PP-InsP₅, 1PP-InsP₅, and 1,5(PP)₂-InsP₄. acs.org This strategy merges the efficiency of enzymatic synthesis with the scalability of chemical methods. acs.org
| Enzyme | Substrate | Product | Application |
| Candida antarctica Lipase B (Novozym 435) | Racemic 2,3-O-isopropylidene-myo-inositol-5,6-diols | Enantiomerically pure O-5 monoacetate and unreacted enantiomer | Kinetic resolution of racemic inositol derivatives otago.ac.nz |
| β-D-galactosidase from Bacillus circulans | 1D-chiro-inositol, 1D-pinitol | Mono- and digalactosylated inositols | Regioselective enzymatic glycosylation researchgate.net |
| Phytases | Phytate (InsP₆) | Chiral inositol phosphates | Stereoselective dephosphorylation chemrxiv.org |
| XopH | meso-phytate | Enantiomerically pure 1-OH-InsP₅ | Desymmetrization for further modification chemrxiv.orgrsc.org |
| Inositol hexakisphosphate kinase A (IP6KA) from Entamoeba histolytica | InsP₆ | 5PP-InsP₅ | Scalable chemoenzymatic synthesis of inositol pyrophosphates acs.org |
| Kinase domain of human PPIP5K2 (PPIP5K2KD) | InsP₆, 5PP-InsP₅ | 1PP-InsP₅, 1,5(PP)₂-InsP₄ | Scalable chemoenzymatic synthesis of inositol pyrophosphates acs.org |
Total and Semisynthetic Routes for 1D-5-O-methyl-chiro-inositol
Total and semisynthetic routes provide versatile pathways to this compound and its analogues, starting from readily available materials. These methods often involve intricate protecting group strategies and stereocontrolled reactions to achieve the desired stereochemistry.
A common starting material for the synthesis of D-chiro-inositol derivatives is D-glucose, utilizing Ferrier's carbocyclization. csic.eslookchem.com This approach allows for the multigram-scale preparation of the D-chiro-inositol unit, which can then be transformed into the corresponding myo epimer through an oxidation-reduction sequence if needed. csic.eslookchem.com Another strategy begins with p-benzoquinone to synthesize O-methyl-chiro-inositols. researchgate.netresearchgate.net
The synthesis of specific derivatives often requires the regioselective protection and deprotection of the hydroxyl groups on the inositol ring. For instance, the synthesis of 2-O-butyl-D-chiro-inositol started from 3,4-di-O-benzyl-D-chiro-inositol, where a dibutyltin (B87310) oxide-mediated alkylation preferentially occurred at the equatorial oxygen (O-2/O-5). lookchem.com
Semisynthetic approaches often utilize naturally occurring inositols or their derivatives. For example, L-chiro-inositol can be prepared from the decomposition of quebrachitol (2-O-methyl-L-chiro-inositol), which is obtainable from natural rubber serum. wikipedia.org An improved synthesis of a dicyclohexylidene protected quebrachitol has been developed, providing a key intermediate for various L-chiro-inositol analogues. nih.gov D-chiro-inositol itself can be obtained by the demethylation of (+)-Pinitol, which can be extracted from wood dust. google.com
The synthesis of complex analogues, such as D-chiro-inositol adenophostin, has been achieved by coupling a protected racemic myo-inositol derivative with a D-ribose derivative. acs.org This approach utilizes the intrinsic chirality of the sugar to avoid an early resolution of isomers, with diastereoisomer separation occurring later in the synthetic sequence. acs.org
Key Synthetic Intermediates and Starting Materials:
| Starting Material/Intermediate | Target Compound/Derivative | Key Transformation |
| D-Glucose | D-chiro-inositol derivatives | Ferrier's carbocyclization csic.eslookchem.com |
| p-Benzoquinone | O-methyl-chiro-inositols | Regiospecific bromination and acid-catalyzed ring opening researchgate.netresearchgate.net |
| Quebrachitol | L-chiro-inositol derivatives | Decomposition/demethylation wikipedia.org |
| (+)-Pinitol | D-chiro-inositol | Demethylation google.com |
| Racemic myo-inositol derivative | D-chiro-inositol adenophostin | Coupling with D-ribose derivative and later diastereoisomer separation acs.org |
Preparation of Labeled Analogues for Mechanistic and Tracer Studies
Isotopically labeled analogues of inositols are invaluable tools for elucidating metabolic pathways and studying the mechanism of action of these molecules. Both radioactive and stable isotopes have been incorporated into the inositol ring.
A common method for labeling is the use of heavy water (²H₂O) to introduce deuterium (B1214612) into the inositol ring. wustl.edu For example, mice maintained on a specific diet were given drinking water containing 20% heavy water to label the ring hydrogens of inositols for metabolic studies. wustl.edu Similarly, per-C-deuterated inositol epimers have been produced through exchange reactions with Raney nickel in deuterium oxide. wustl.edu
Carbon-13 (¹³C) is another frequently used stable isotope. A biocatalytic approach has been employed to prepare all six singly ¹³C-labeled myo-inositol isotopomers. acs.orgnih.gov This method was instrumental in identifying the products of myo-inositol oxidation by scyllo-inositol dehydrogenase. acs.orgnih.gov Furthermore, L-myo-[1-¹³C]inositol-1-P has been synthesized from [6-¹³C]glucose in a two-step reaction catalyzed by hexokinase and L-myo-inositol-1-P synthase. unl.ptresearchgate.net This labeled compound serves as a substrate for studying the biosynthesis of di-myo-inositol-phosphate. unl.ptresearchgate.net
Metabolic labeling of mammalian cells with [¹³C₆]myo-inositol has been demonstrated as an alternative to using tritiated ([³H]) myo-inositol, allowing for the detection and quantification of cellular inositol phosphate (B84403) pools by NMR spectroscopy. nih.gov
Examples of Labeled Inositol Analogues:
| Labeled Compound | Isotope | Precursor | Application |
| Deuterated inositols | ²H | Heavy water (²H₂O) | Metabolic tracer studies wustl.edu |
| Per-C-deuterated inositol epimers | ²H | Raney nickel in deuterium oxide | Isotopic standards and tracers wustl.edu |
| Singly ¹³C-labeled myo-inositol isotopomers | ¹³C | Not specified | Metabolite identification by NMR acs.orgnih.gov |
| L-myo-[1-¹³C]inositol-1-P | ¹³C | [6-¹³C]glucose | Substrate for biosynthetic studies unl.ptresearchgate.net |
| [¹³C₆]myo-inositol | ¹³C | [¹³C₆]glucose | Metabolic labeling of cells for NMR analysis nih.gov |
| dl-1,2,3,4,5,6-[²H₆]chiro-inositol | ²H | Not specified | Internal standard for GC-MS analysis nih.gov |
Synthesis of Phosphorylated and Glycosylated Derivatives for Biological Probes
The synthesis of phosphorylated and glycosylated derivatives of this compound is crucial for creating biological probes to investigate their roles in cellular signaling. These complex molecules often require sophisticated synthetic strategies involving selective protection, phosphorylation, and glycosylation steps.
The synthesis of glycosyl inositols, such as those related to putative insulin (B600854) mediators, has been achieved from enantiomerically pure and selectively protected D-chiro- and myo-inositol derivatives. csic.es The trichloroacetimidate (B1259523) method is an efficient technique for the key glycosylation step. csic.es For example, 1D-5-O-(α-D-galactopyranosyl)-4-O-methyl-chiro-inositol has been synthesized using the imidate method for galactosylation, which showed good selectivity for the equatorial hydroxyl groups of the inositol derivative. researchgate.netcdnsciencepub.com
The synthesis of inositol phosphoglycans (IPGs) often involves a block synthetic strategy. researchgate.net For instance, a glucosamine(α1–6)myo-inositol 1,2-cyclic phosphate motif, a key component of some IPGs, has been synthesized. researchgate.net The assembly of the pseudodisaccharide unit can be achieved through direct glycosylation or by installing a mannose unit followed by an Sₙ2 inversion at the C2 hydroxyl with a latent amine nucleophile like azide. researchgate.net
Phosphorylation of specific hydroxyl groups on the inositol ring is another critical step. This often requires regioselective protection of the other hydroxyls. For example, a stannylene-mediated reaction has been explored for the regioselective protection of inositol hydroxyl groups. acs.org The synthesis of D-chiro-inositol adenophostin, a potent agonist of IP₃ receptors, involved pan-phosphorylation after the coupling of the inositol and ribose moieties and subsequent functional group manipulations. acs.orgresearchgate.net
The synthesis of phosphatase-resistant analogues of phosphoinositides, which can serve as valuable biological probes, has also been developed. These syntheses often start from enantiopure precursors like D-glucose or L-chiro-inositol derivatives and employ elegant protection schemes to allow for selective phosphorylation. nih.gov
| Derivative Type | Synthetic Strategy | Key Reagents/Methods | Example Product |
| Glycosylated | Glycosylation of protected inositols | Trichloroacetimidate method, Imidate method | 1D-5-O-(α-D-galactopyranosyl)-4-O-methyl-chiro-inositol researchgate.netcdnsciencepub.com |
| Inositol Phosphoglycan (IPG) | Block synthesis, construction of pseudodisaccharide | Azide for Sₙ2 inversion, glycosyl halides | Glucosamine(α1–6)myo-inositol 1,2-cyclic phosphate motif researchgate.net |
| Phosphorylated | Regioselective protection and phosphorylation | Stannylene-mediated protection, pan-phosphorylation | D-chiro-inositol adenophostin acs.orgresearchgate.net |
| Phosphatase-Resistant Analogues | Synthesis from enantiopure precursors | Elegant protecting group schemes (e.g., MOM ethers, TBDPS) | Phosphatase-resistant phosphoinositide analogues nih.gov |
Comparative Biological Studies of 1d 5 O Methyl Chiro Inositol Within Inositol Isomer Research
Differential Biological Effects and Signaling Capacities Compared to Myo-Inositol
Myo-inositol (MI) is the most abundant inositol (B14025) isomer in mammals and serves as a crucial component of cell membranes and a precursor for various signaling molecules. mdpi.com D-pinitol (PI), a 3-O-methyl ether of D-chiro-inositol, demonstrates distinct biological effects and signaling capacities, particularly in glucose metabolism and stress response. mdpi.combiomolther.org
Both PI and MI have been shown to possess insulin-like properties. semanticscholar.org A key mechanism is their ability to stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, which is a critical step in insulin-stimulated glucose uptake. nih.govtandfonline.comresearchgate.net In a study on C57BL/6 mice, oral administration of either PI or MI increased GLUT4 translocation in skeletal muscle and subsequently lowered plasma glucose and insulin (B600854) levels, suggesting their potential in managing hyperglycemia. nih.govresearchgate.net Both compounds are believed to act, at least in part, through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central cascade in insulin action. aimspress.comaimspress.com
However, differences in their efficacy and roles are noted. Methylated inositols, including pinitol, have been reported to have a higher capacity for osmoprotection and slower turnover rates compared to myo-inositol. researchgate.net Furthermore, research indicates that methylated inositols exhibit greater hydroxyl radical scavenging activities than their non-methylated counterparts like myo-inositol, suggesting a superior antioxidant potential for pinitol. researchgate.netacs.org In plants, the combination of salt stress and myo-inositol supply can have a synergistic effect on the accumulation of pinitol, which acts as a compatible solute to maintain osmotic balance. researchgate.net
While both can improve metabolic parameters, they may also act on different aspects of lipid metabolism. Pinitol, along with myo-inositol, has been associated with improving lipid profiles by reducing serum triglycerides and total cholesterol. semanticscholar.org
| Biological Effect/Signaling Pathway | 1D-3-O-methyl-chiro-inositol (D-pinitol) | Myo-Inositol | References |
|---|---|---|---|
| Insulin-like Activity | Stimulates GLUT4 translocation; lowers postprandial blood glucose. | Stimulates GLUT4 translocation; lowers postprandial blood glucose. | semanticscholar.orgnih.govtandfonline.comresearchgate.net |
| Signaling Pathway | Acts via PI3K/Akt pathway. | Implicated in PI3K/Akt pathway and as a precursor to IP3/DAG signaling. | aimspress.comaimspress.com |
| Antioxidant Activity | Higher hydroxyl radical scavenging activity. | Lower hydroxyl radical scavenging activity compared to methylated forms. | researchgate.netacs.org |
| Osmoprotection | Functions as an effective osmoprotectant with a slow turnover rate. | Serves as a precursor for pinitol synthesis under stress and acts as an osmolyte. | researchgate.net |
| Lipid Metabolism | Contributes to reducing serum triglycerides and total cholesterol. | Contributes to reducing serum triglycerides and total cholesterol. | semanticscholar.org |
Comparative Analysis with D-chiro-inositol in Cellular and Animal Models
D-pinitol is the 3-O-methyl ether of D-chiro-inositol (DCI) and is considered its parent compound in many natural sources. aimspress.com In mammals, orally administered pinitol can be converted to DCI. scielo.br This metabolic link means their biological activities are often closely related, particularly their insulin-mimetic effects.
Both pinitol and DCI have demonstrated significant anti-diabetic properties in animal models. mdpi.com Studies show they can alleviate insulin resistance through the PI3K/Akt signaling pathway in type 2 diabetic rats. mdpi.com In a mouse model of diabetic osteoporosis, pinitol administration not only suppressed fasting blood glucose levels but also significantly recovered the depleted tissue levels of DCI and improved the DCI to myo-inositol ratio. mdpi.com This suggests that pinitol's therapeutic effects may be mediated, at least in part, by its conversion to DCI, thereby correcting the DCI deficiency often seen in insulin-resistant states. aimspress.commdpi.com
In vitro studies have also highlighted their similar, and sometimes synergistic, effects. Both pinitol and DCI have been shown to reduce pro-inflammatory factors like NF-κB and cytokines such as TNF-α. nih.gov Additionally, DCI treatment has been found to reduce the expression of integrin β3, an effect that was initially investigated based on promising results with pinitol. nih.gov
While their actions are similar, pinitol's methylation may confer certain advantages. As a methyl ether, it may have different pharmacokinetic properties, and its role as a precursor ensures a sustained supply of DCI. nih.gov Research on MSG-obese mice showed that D-pinitol increased insulin secretion and regulated hepatic lipid metabolism. scielo.br In Wistar rats, oral pinitol was rapidly absorbed, reduced insulinemia, and increased circulating ghrelin, suggesting a role as a pancreatic protector. mdpi.com
| Parameter | 1D-3-O-methyl-chiro-inositol (D-pinitol) | D-chiro-inositol (DCI) | References |
|---|---|---|---|
| Metabolic Relationship | Parent compound, converted to DCI in mammals. | Metabolite of pinitol; active form in insulin signaling. | aimspress.comscielo.brnih.gov |
| Anti-Diabetic Effects (Animal Models) | Reduces hyperglycemia; improves insulin sensitivity via PI3K/Akt pathway; corrects DCI deficiency in diabetic osteoporosis models. | Reduces hyperglycemia; improves insulin sensitivity via PI3K/Akt pathway. | mdpi.com |
| Anti-Inflammatory Activity (In Vitro) | Reduces pro-inflammatory factors (e.g., NF-κB, TNF-α). | Reduces pro-inflammatory factors (e.g., NF-κB, TNF-α). | nih.gov |
| Gene Expression | Precedent for studies showing DCI's effect on reducing integrin β3 expression. | Reduces expression of integrin β3. | nih.gov |
| Hormonal Regulation (Rats) | Reduces insulinemia and increases ghrelin. | Known to be a component of insulin mediators. | nih.govmdpi.com |
Investigation of Synergistic or Antagonistic Interactions with Other Methylated Inositols
Methylated inositols, often referred to as cyclitols, are a diverse group of compounds primarily found in plants. Besides D-pinitol (3-O-methyl-D-chiro-inositol), other naturally occurring methylated inositols include ononitol (B600650) (4-O-methyl-myo-inositol) and sequoyitol (B191853) (5-O-methyl-myo-inositol). mdpi.comacs.org These compounds often coexist in the same plant tissues, suggesting they may have complementary or synergistic roles. mdpi.comresearchgate.net
Research points towards synergistic interactions, particularly in the context of plant stress tolerance. In plants subjected to osmotic stress, there is a coordinated synthesis of myo-inositol, which is then methylated to form ononitol and subsequently epimerized to pinitol. wikipedia.orgnih.gov This pathway suggests a cooperative effort where the accumulation of these different methylated inositols contributes to osmoprotection. researchgate.net The combination of myo-inositol with salt stress has been shown to have a synergistic effect on the accumulation of pinitol. researchgate.net
In terms of biological activity, methylated inositols as a group have been found to possess higher hydroxyl radical scavenging activities compared to the non-methylated myo-inositol, indicating a potential for enhanced, synergistic antioxidant effects when present together. researchgate.netacs.org While direct studies on the synergistic or antagonistic interactions between different methylated inositols in animal or human systems are limited, their co-occurrence in edible plants like soybean, chickweed, and ginkgo means they are consumed together. acs.org For instance, sticky mouse-ear contains both pinitol and ononitol, while ginkgo leaves contain both pinitol and sequoyitol. acs.org This natural co-ingestion suggests a potential for combined biological action, although specific synergistic or antagonistic mechanisms in mammalian physiology require further investigation. Some studies have explored the synthesis of di-O-methylated inositols, such as dl-2,5-di-O-methyl-chiro-inositol, which have shown inhibitory activity against enzymes like acetylcholinesterase, hinting at the complex biological roles of multi-methylated forms. researchgate.net
Species-Specific Differences in Metabolism and Biological Roles of Methylated Inositols
The metabolism and biological roles of methylated inositols like D-pinitol show significant variation across different species, from bacteria and plants to rodents and humans.
Plants: In many plants, especially legumes and halophytes (salt-tolerant plants), D-pinitol is synthesized from glucose-6-phosphate via myo-inositol and ononitol. wikipedia.orgnih.gov It functions as a crucial secondary metabolite, acting as an osmoprotectant to help the plant survive environmental stresses like drought and high salinity. wmich.edud-nb.info It can also serve as a transportable carbon sink, with concentrations in some plant tissues being as high as sucrose. d-nb.info The specific methylated inositols accumulated can be species-specific; for example, D-pinitol is the major cyclitol in fenugreek, while other plants might accumulate ononitol or sequoyitol. acs.orgd-nb.info
Bacteria: The ability to metabolize inositols is not widespread among prokaryotes. wmich.edu However, some soil bacteria, such as Sinorhizobium meliloti, which forms a symbiotic relationship with alfalfa, can utilize pinitol as a sole carbon source. wmich.edu In this bacterium, pinitol catabolism is hypothesized to proceed via demethylation to D-chiro-inositol, which then enters the myo-inositol degradation pathway. wmich.edu This metabolic capability is considered a nutritional advantage that enhances the symbiotic relationship, as pinitol is abundant in the host plant. wmich.edu
Rodents and Humans (Mammals): Unlike plants, mammals are not known to synthesize D-pinitol or D-chiro-inositol de novo. cambridge.orgresearchgate.net Their primary source of these compounds is dietary. cambridge.org Studies in rats and mice have shown that DCI and pinitol are derived solely from the diet, with pinitol being actively absorbed and metabolized. cambridge.orgresearchgate.net When rodents are fed a diet deficient in pinitol and DCI, their tissue levels of these compounds decline significantly. cambridge.org In humans, orally administered D-pinitol is readily absorbed and demethylated in the stomach's acidic environment to yield DCI, which then enters circulation. nih.gov The primary biological role of pinitol and its metabolite DCI in mammals is related to their insulin-mimetic and insulin-sensitizing effects, where they participate as components of insulin signal transduction pathways. biomolther.orgnih.gov
| Species | Metabolism & Biological Role of D-pinitol | References |
|---|---|---|
| Plants | Synthesized from myo-inositol. Acts as an osmoprotectant against environmental stress (salinity, drought) and as a carbon storage/transport molecule. | wikipedia.orgnih.govwmich.edud-nb.info |
| Bacteria (e.g., S. meliloti) | Utilized as a sole carbon source. Catabolized via demethylation to D-chiro-inositol. Confers a nutritional advantage in symbiotic relationships. | wmich.edu |
| Rodents (Rats, Mice) | Not synthesized endogenously; derived from diet. Absorbed and metabolized, with the bulk being utilized rather than excreted. | cambridge.orgresearchgate.net |
| Humans | Not synthesized endogenously; derived from diet. Orally absorbed and converted to D-chiro-inositol. Acts as an insulin-sensitizing agent. | nih.gov |
Future Directions and Emerging Research Avenues for 1d 5 O Methyl Chiro Inositol
Elucidation of Novel Biological Functions beyond Canonical Pathways
While the roles of D-chiro-inositol and its 3-O-methyl ether, pinitol, in insulin (B600854) signaling are well-documented, the full spectrum of biological activities for 1D-5-O-methyl-chiro-inositol is likely much broader. mdpi.comwustl.edu Future research must venture beyond these canonical pathways to uncover novel functions. Studies on related inositols have suggested potential anti-inflammatory, anticancer, and anti-aging properties. ebi.ac.ukebi.ac.uk A critical avenue of investigation will be to determine if this compound shares or uniquely possesses these capabilities.
Furthermore, the connection between inositol (B14025) metabolism and cellular stress responses, particularly in the endoplasmic reticulum (ER), presents a compelling area for exploration. nih.govbiorxiv.org Inositol depletion has been shown to activate stress signaling pathways like the extracellular signal-regulated kinase (ERK) pathway. nih.govbiorxiv.org Investigating whether this compound can modulate these stress responses could reveal novel therapeutic possibilities for conditions characterized by ER stress. Another area of interest is its potential role in steroidogenesis, as D-chiro-inositol has been shown to influence the expression of enzymes like aromatase. nih.govmdpi.com
Discovery of Undiscovered Metabolic Enzymes and Pathways
The complete metabolic map for the synthesis and degradation of this compound is not yet complete. The conversion of myo-inositol to D-chiro-inositol is facilitated by an epimerase, and methylation is carried out by methyltransferases. mdpi.commdpi.com However, the specific enzymes responsible for methylation at the 5-O- position of D-chiro-inositol, and any subsequent demethylation or conversion, are yet to be definitively identified.
Research has pointed to the existence of as-yet-undiscovered enzymes in inositol metabolism. researchgate.net For instance, studies on the production of D-chiro-inositol have utilized the promiscuous activity of plant-derived enzymes like D-pinitol dehydrogenase. nih.gov This suggests that novel dehydrogenases, isomerases, or methyltransferases with specificity for methylated chiro-inositols may exist in various organisms. Future work should focus on identifying and characterizing these enzymes to fully understand the metabolic flux and regulation of this compound. This could involve gene-mining in organisms known to produce this compound, followed by heterologous expression and biochemical characterization of candidate enzymes.
Application of Advanced Omics Technologies (e.g., Proteomics, Lipidomics) to Uncover Comprehensive Mechanistic Networks
To build a comprehensive picture of how this compound functions, advanced "omics" technologies are indispensable.
Proteomics: This approach can identify the full suite of proteins that interact with this compound. Recent proteomic studies on other inositol phosphates have successfully identified numerous binding partners, revealing their involvement in processes like RNA processing and linking them to phosphorylation-based signaling networks. researchgate.netbiorxiv.orgpnas.org Similar proteome-wide analyses using this compound as a probe could uncover its specific protein targets and place it within broader cellular signaling and metabolic contexts. rsc.org
Lipidomics: Given that inositols are key components of phospholipids, lipidomics is crucial for understanding how this compound influences membrane composition and lipid-based signaling. nih.gov Studies have shown that inositol availability globally regulates cellular phospholipid profiles. nih.govbiorxiv.org Lipidomic analysis following modulation of this compound levels could reveal its impact on the synthesis and turnover of phosphatidylinositol and its phosphorylated derivatives, which are themselves critical second messengers. researchgate.net
By integrating proteomics, lipidomics, and metabolomics data, researchers can construct comprehensive mechanistic networks, moving from a single molecule to a systems-level understanding of its function. rsc.org
Development of Chemical Biology Tools for Precise Modulation of this compound Signaling
To precisely dissect the signaling pathways involving this compound, the development of specialized chemical biology tools is essential. These tools allow for the controlled study of molecular interactions in complex biological systems. rsc.org
Future research should focus on the synthesis of:
Bifunctional Activity Probes: These are molecules that mimic this compound but also contain a photoaffinity tag for covalent labeling of target proteins and a reporter tag (like a fluorescent dye or an alkyne handle for click chemistry) for detection and purification. nih.gov Such probes have been successfully developed for other inositol lipids, enabling the identification of hundreds of protein binding partners from cell extracts. nih.gov
Metabolically Stable Analogues: Creating versions of this compound that are resistant to metabolic breakdown can help prolong their biological effects, making it easier to study their downstream consequences. nih.gov
Metabolic Labeling Probes: Synthetic analogues, such as azido-inositol probes, can be used to metabolically label inositol-containing molecules within intact cells. acs.org Developing an azido-version of this compound would enable researchers to track its incorporation into glycans and lipids and to identify transporters and metabolic pathways it engages with. acs.org
These chemical tools will be invaluable for validating targets, mapping interaction networks, and ultimately understanding the precise role of this compound signaling in health and disease. nih.gov
Exploration of its Role in Specific Cell Types and Developmental Processes
The biological effects of inositols are often highly context-dependent, varying between different cell types and developmental stages. mdpi.com While the functions of myo- and D-chiro-inositol have been studied in tissues like fat, liver, and ovary, the specific roles of this compound in distinct cell populations remain unknown. mdpi.commdpi.com
Future investigations should explore its function in:
Specific Cell Types: Research on D-chiro-inositol has highlighted its importance in the function of human adipocytes and ovarian theca cells. mdpi.comnih.gov It is critical to investigate whether this compound has similar or distinct effects in these and other specialized cells, such as neurons or immune cells, where inositol signaling is vital.
Developmental Processes: Inositols are necessary for critical functions like embryo development. ebi.ac.uk Research should be directed at understanding if this compound plays a role in specific developmental events, such as cell differentiation, tissue morphogenesis, or gamete maturation. The differential requirements for inositol isomers during these processes suggest that methylated forms could have unique regulatory functions.
By studying its effects at the cellular and organismal level, researchers can begin to understand the physiological and pathophysiological significance of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1D-5-O-methyl-chiro-inositol, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer : Synthesis typically involves stereoselective methylation of chiro-inositol derivatives. Key steps include protecting group strategies (e.g., using benzyl or acetyl groups) to direct regioselectivity. Optimization involves adjusting reaction conditions (e.g., temperature, catalyst load) and purification via recrystallization or HPLC . For reproducibility, document solvent systems, reaction kinetics, and spectroscopic validation (¹H/¹³C NMR, HRMS) .
- Table 1 : Common Synthetic Routes and Yields
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference ID |
|---|---|---|---|---|
| Methylation via DCC | DMAP | 65 | ≥98% | |
| Enzymatic stereocontrol | Lipase B | 72 | ≥95% |
Q. How should researchers validate the structural identity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D COSY/HSQC) to confirm stereochemistry and MS (HRMS or MALDI-TOF) for molecular weight. Compare data with published spectra in databases like NIST Chemistry WebBook . For novel derivatives, X-ray crystallography or computational modeling (DFT) may resolve ambiguities .
Q. What foundational in vitro studies are critical for elucidating the biochemical role of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., phosphatases or kinases) and binding affinity studies (SPR, ITC). Use cell-free systems to isolate interactions and avoid confounding cellular factors. Include negative controls (e.g., unmodified inositol) and validate findings across multiple replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer : Apply systematic meta-analysis frameworks (e.g., PRISMA) to evaluate study heterogeneity. Factors to assess include:
- Model systems : In vitro vs. in vivo discrepancies may arise from metabolic differences.
- Dosage regimes : Compare pharmacokinetic profiles (e.g., bioavailability in rodent vs. human models).
- Analytical variability : Standardize assays (e.g., ELISA kits from the same vendor) .
- Table 2 : Common Data Contradictions and Resolutions
| Contradiction | Possible Resolution | Reference ID |
|---|---|---|
| Varied IC50 values in kinase assays | Control for ATP concentration | |
| Opposing effects in cell viability | Standardize cell passage numbers |
Q. What experimental design principles should guide mechanistic studies of this compound in metabolic pathways?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose tracing) to track incorporation into downstream metabolites. Pair with knockout models (e.g., CRISPR-Cas9) to isolate target pathways. Ensure statistical power via sample size calculations (α=0.05, β=0.2) and pre-register protocols to reduce bias .
Q. How can researchers leverage computational tools to predict novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., insulin receptor). Use QSAR models trained on existing bioactivity data to prioritize synthetic candidates. Validate predictions with in vitro screens .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., buffer pH, instrument calibration) in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research reporting .
- Data Sharing : Deposit raw spectra and crystallographic data in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
